1,1,3,3-Tetramethyldisilazane, 97%

Overview

Description

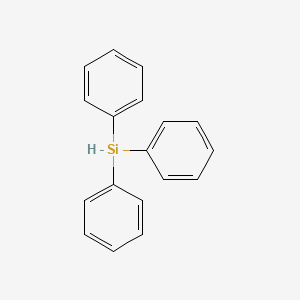

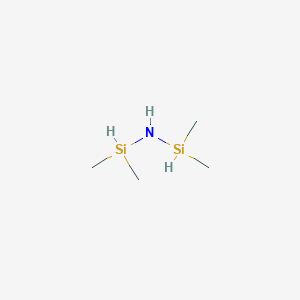

1,1,3,3-Tetramethyldisilazane, 97% is a useful research compound. Its molecular formula is C4H15NSi2 and its molecular weight is 133.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1,3,3-Tetramethyldisilazane, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-Tetramethyldisilazane, 97% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrosilylation Reactions

TMDS is used in hydrosilylation reactions to produce macrocycles, which are significant in organometallic chemistry. For instance, Rasul and Son (2002) discovered that TMDS reacts with 1,3-divinyl-1,1,3,3-tetramethyldisilazane at 90°C in the presence of a catalyst to yield macrocycles. These macrocycles have potential applications in materials science and catalysis (Rasul & Son, 2002).

Mass Spectrometry Studies

In mass spectrometry, TMDS has been studied for its fragmentation patterns. Tabei et al. (1991) investigated the unimolecular fragmentations of TMDS and hexamethyldisilazane by mass-analyzed ion kinetic energy spectra, contributing to the understanding of organosilicon compounds in analytical chemistry (Tabei et al., 1991).

Surface Modification Applications

TMDS is used in surface modification techniques. For example, Zhang, Kim, and Dutta (2006) utilized TMDS for the surface modification of zeolite Y, a process relevant in agricultural applications for controlled release of substances like herbicides (Zhang, Kim, & Dutta, 2006).

Catalysis

TMDS has been applied as a reductant in the synthesis of carbohydrate-based surfactants, as demonstrated by Zhang et al. (2012). This highlights its role in catalyzing organic reactions, specifically in the regioselective ring cleavage of hexopyranosyl acetals (Zhang et al., 2012).

Scanning Electron Microscopy (SEM) Studies

In SEM studies, TMDS is used for air-drying biological samples. Ubero-Pascal, Fortuño, and Puig (2005) demonstrated its application in the study of Ephemeroptera and Plecoptera eggs, offering an alternative to critical point drying methods (Ubero-Pascal, Fortuño, & Puig, 2005).

Preparation of Alkoxysilanes

Pehlivan, Métay, and colleagues (2011) reported the use of TMDS for the preparation of alkoxysilanes from cyclic ethers, alcohols, or carbonyl compounds, showcasing its versatility in organic synthesis (Pehlivan, Métay, et al., 2011).

properties

IUPAC Name |

[(dimethylsilylamino)-methylsilyl]methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H15NSi2/c1-6(2)5-7(3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCZAYQXPJEPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)N[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetramethyldisilazane, 97% | |

CAS RN |

15933-59-2 | |

| Record name | Tetramethyldisilazane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15933-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.